SIRT2 Deacetylase Inhibition: Reported IC₅₀ of 8.6 μM vs. In-Class Urea Derivatives
Vendor-curated biological annotation attributes an IC₅₀ of 8.6 μM against SIRT2 (human sirtuin type 2 deacetylase) to CAS 891102-82-2 . This value places the compound in the moderate micromolar potency range for this target class. By comparison, closely related pyrrolidinyl urea derivatives such as N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide (CAS 894009-69-9) and 1-benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea (CAS 894008-97-0) are annotated with distinct primary pharmacological activities (neuroprotection and CB1 modulation, respectively) rather than SIRT2 inhibition, suggesting that the 4-methylpyridin-2-yl urea terminus may confer target-class selectivity relative to alternative terminal substituents. However, the SIRT2 IC₅₀ of 8.6 μM has not been independently verified in peer-reviewed literature and must be treated as provisional.
| Evidence Dimension | SIRT2 deacetylase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 8.6 μM (vendor-reported, unverified in primary literature) |
| Comparator Or Baseline | CAS 894009-69-9: Neuroprotection (not SIRT2); CAS 894008-97-0: CB1 modulation (not SIRT2); Parent [1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894019-58-0): no SIRT2 data reported |
| Quantified Difference | Insufficient peer-reviewed comparative data to compute a reliable quantified difference |
| Conditions | Assay conditions not specified in available sources |
Why This Matters
For procurement aimed at SIRT2-related research, this provisional IC₅₀ provides a starting point for dose-range selection that is absent for most structural analogs, though confirmatory testing is strongly advised.
